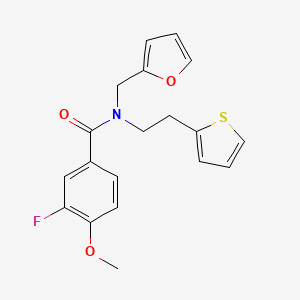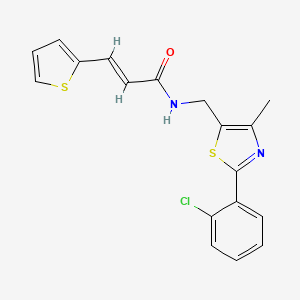![molecular formula C19H12N4OS B2820682 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 174535-76-3](/img/structure/B2820682.png)
1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds are novel CDK2 inhibitors and are appealing targets for cancer treatment . They were designed and synthesized as small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Applications De Recherche Scientifique
Antimicrobial Activity : A study on pyrazolo[3,4-d]pyrimidine derivatives, closely related to the queried compound, demonstrated their effectiveness as inhibitors of the DNA polymerase III enzyme in Staphylococcus aureus and other Gram-positive bacteria. This suggests potential applications in developing novel antimicrobial agents (Ali et al., 2003).
Tyrosine Kinase Inhibition : Derivatives of pyrazolo[1,5-a]pyrimidine, which have structural similarity to the queried compound, were found to be potent inhibitors of receptor tyrosine kinases, including VEGFR and PDGFR kinases. This indicates potential use in cancer therapies and treatment of diseases related to angiogenesis (Frey et al., 2008).
Cognitive Impairment Treatment : A class of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and found effective as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ITI-214, showed potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Anticancer and Anti-Inflammatory Properties : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives revealed their properties as anticancer and anti-inflammatory agents. This points to potential applications in developing new treatments for various cancers and inflammation-related diseases (Abdelriheem et al., 2017).
Nonsteroidal Anti-Inflammatory Drugs : Certain pyrazolo[1,5-a]pyrimidine compounds were synthesized and identified as nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic activity compared to other NSAIDs. This suggests their utility in safer anti-inflammatory therapies (Auzzi et al., 1983).
Antiallergic Activity : Some [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives exhibited significant antiallergic activities, suggesting potential applications in the treatment of allergy-related conditions (Suzuki et al., 1992).
Antihypertensive Activity : A study on 6-phenylpyrazolo[3,4-d]pyrimidones showed these compounds to be specific inhibitors of cGMP specific phosphodiesterase, with some derivatives exhibiting significant oral antihypertensive activity (Dumaitre & Dodic, 1996).
Mécanisme D'action
Propriétés
IUPAC Name |
6,12-diphenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4OS/c24-18-15-11-20-23(14-9-5-2-6-10-14)17(15)21-19-22(18)16(12-25-19)13-7-3-1-4-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYNCXKTKQAJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2820601.png)
![2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2820603.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2820606.png)
![N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide](/img/structure/B2820607.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2820610.png)

![3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline](/img/structure/B2820613.png)
![Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2820614.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)
